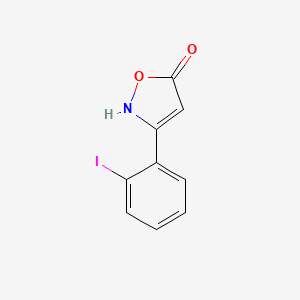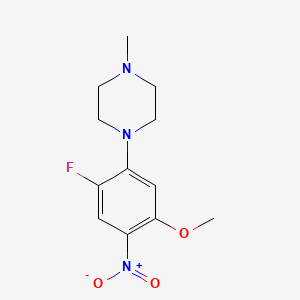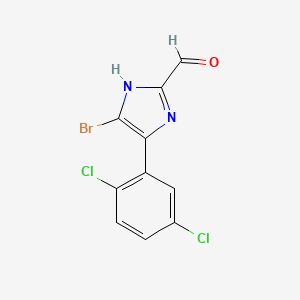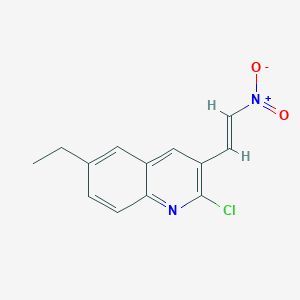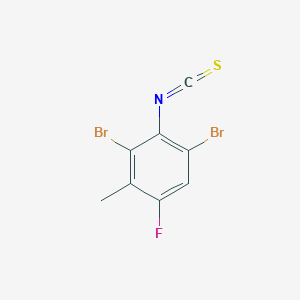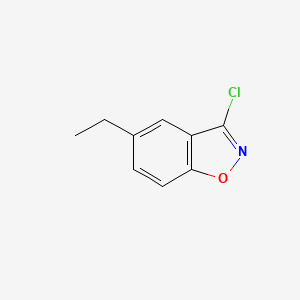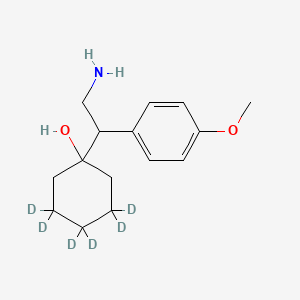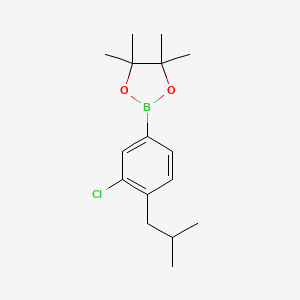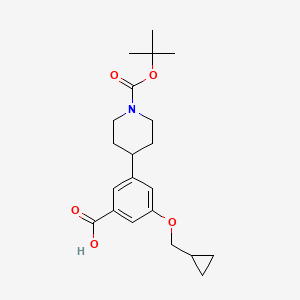
3'-Amino-5'-bromo-2-methylbiphenyl-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a carbonitrile group attached to a biphenyl structure. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile typically involves multiple steps. One common method includes the bromination of 2-methylbiphenyl followed by the introduction of an amino group and a carbonitrile group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and reagents like bromine, ammonia, and cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
科学研究应用
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The carbonitrile group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-5-bromo-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-bromo-2-methylbenzoate
Uniqueness
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is unique due to its specific substitution pattern on the biphenyl structure. The presence of both an amino group and a carbonitrile group on the same molecule provides distinct reactivity and potential for diverse applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
3-(3-amino-5-bromophenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H11BrN2/c1-9-10(8-16)3-2-4-14(9)11-5-12(15)7-13(17)6-11/h2-7H,17H2,1H3 |
InChI 键 |
NPOSNTZOVGTKHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=CC(=CC(=C2)Br)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


